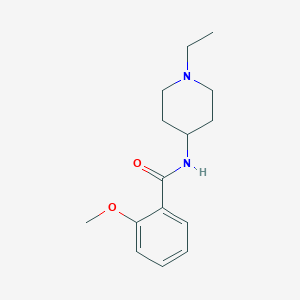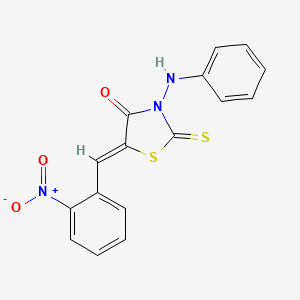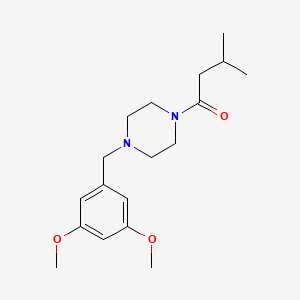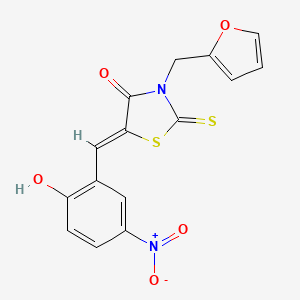
3-ethyl-6,7-dimethoxy-1-(4-methylbenzyl)-2,4(1H,3H)-quinazolinedione
説明
3-ethyl-6,7-dimethoxy-1-(4-methylbenzyl)-2,4(1H,3H)-quinazolinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EMD 57283 and has been found to exhibit a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of EMD 57283 is not fully understood, but it is believed to involve modulation of the NMDA receptor. EMD 57283 has been found to enhance NMDA receptor function by increasing the open probability of the receptor channel. This leads to an increase in calcium influx and activation of downstream signaling pathways that are involved in synaptic plasticity and memory consolidation.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, EMD 57283 has been found to exhibit a range of other biochemical and physiological effects. These include modulation of GABAergic transmission, inhibition of voltage-gated sodium channels, and activation of TRPC channels. EMD 57283 has also been found to exhibit anticonvulsant and neuroprotective effects in animal models.
実験室実験の利点と制限
One of the main advantages of EMD 57283 for lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate this receptor and study its effects on synaptic plasticity and memory consolidation. However, one limitation of EMD 57283 is its relatively low potency compared to other NMDA receptor modulators. This can make it difficult to achieve the desired level of receptor modulation without also affecting other receptors.
将来の方向性
There are several potential future directions for research on EMD 57283. One area of interest is the development of more potent analogs that can selectively modulate the NMDA receptor with greater efficacy. Another area of interest is the study of EMD 57283 in animal models of neurological disorders such as Alzheimer's disease and epilepsy. Finally, the potential use of EMD 57283 as a cognitive enhancer in healthy individuals warrants further investigation.
科学的研究の応用
EMD 57283 has been found to exhibit a range of interesting biological activities that make it a potential candidate for scientific research. One of the most promising applications of EMD 57283 is as a modulator of the NMDA receptor. This receptor plays a critical role in synaptic plasticity and learning and memory processes. EMD 57283 has been found to enhance NMDA receptor function and improve memory consolidation in animal models.
特性
IUPAC Name |
3-ethyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-5-21-19(23)15-10-17(25-3)18(26-4)11-16(15)22(20(21)24)12-14-8-6-13(2)7-9-14/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMWFITZSAPKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC=C(C=C3)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6,7-dimethoxy-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4676063.png)

![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-furamide](/img/structure/B4676074.png)
![4-(4-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4676077.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4676095.png)

![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4676109.png)

![2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine)](/img/structure/B4676121.png)
![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B4676140.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]azepane](/img/structure/B4676152.png)